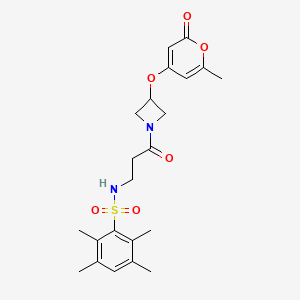
2,3,5,6-tetramethyl-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetramethyl-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a synthetic compound often utilized in advanced chemical research due to its complex structure and multifunctional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step process involving the functionalization of benzenesulfonamide is required. Key steps may include the methylation of benzenesulfonamide, azetidine ring formation, and coupling with a pyran derivative. Precise reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial-scale synthesis might involve continuous flow techniques for increased efficiency. Optimizing reaction parameters, including pH and solvent choice, can significantly impact the scalability of production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: Can be oxidized under specific conditions to yield sulfoxide or sulfone derivatives.
Reduction: Reductive conditions can modify the azetidine ring or the oxo group.
Substitution: Electrophilic or nucleophilic substitutions can occur on the benzenesulfonamide or pyran moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane, ethanol, or water may be used, depending on the reaction type.
Major Products
The major products from these reactions often retain the core benzenesulfonamide structure but feature modifications in the pyran or azetidine rings, leading to potential new functionalities and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology
Biologically, it may be explored for its potential in enzyme inhibition or as a ligand in receptor studies. Its complex structure can interact with various biological targets, making it a candidate for biochemical assays.
Medicine
In medical research, it might be investigated for its pharmacological properties. Similar sulfonamide derivatives have shown potential as antibiotics or anti-inflammatory agents, so this compound could be a promising drug candidate.
Industry
Industrially, it can be employed in the manufacture of specialty chemicals or as an intermediate in the production of advanced materials. Its stable structure ensures its utility in various industrial applications.
Wirkmechanismus
The compound likely exerts its effects through interactions with molecular targets such as enzymes or receptors. It may inhibit specific enzymes by binding to their active sites or modify receptor activity through allosteric modulation. The presence of multiple functional groups allows for diverse mechanisms of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-tetramethylbenzenesulfonamide: : Shares the benzenesulfonamide core but lacks the azetidine and pyran moieties.
N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide: : Similar structure but without the tetramethyl substitutions.
Uniqueness
What sets 2,3,5,6-tetramethyl-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide apart is its combination of tetramethyl substitutions and the incorporation of both azetidine and pyran rings. This structural complexity offers unique chemical and biological properties not found in simpler analogs.
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-[3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-13-8-14(2)17(5)22(16(13)4)31(27,28)23-7-6-20(25)24-11-19(12-24)30-18-9-15(3)29-21(26)10-18/h8-10,19,23H,6-7,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJAOIVALUJXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide](/img/structure/B2645053.png)
![(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2645055.png)
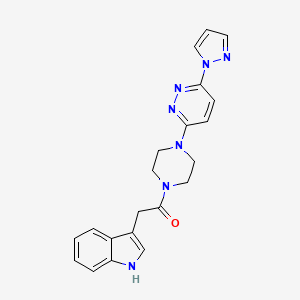
![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)
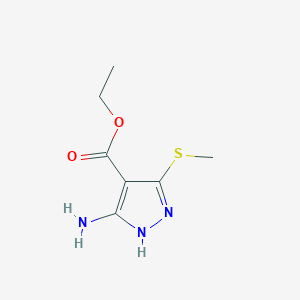
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645060.png)
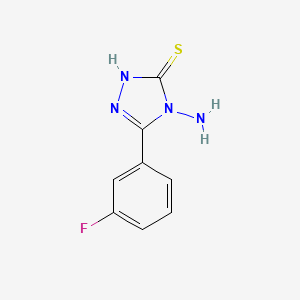
![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)
![N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE](/img/structure/B2645065.png)
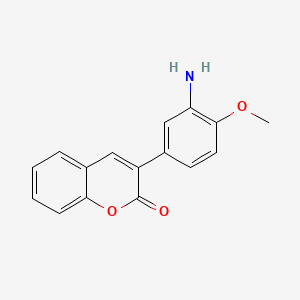
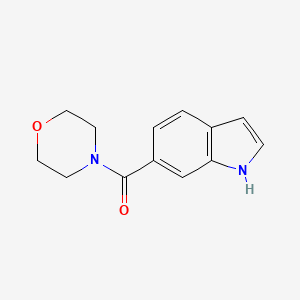
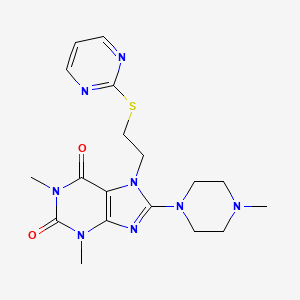
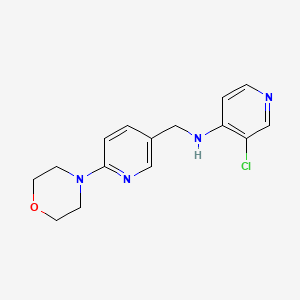
![N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B2645073.png)
